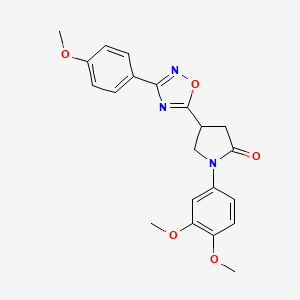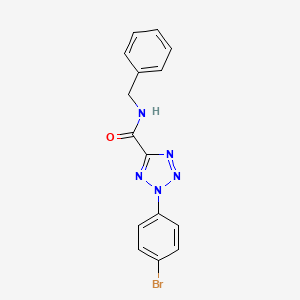
1-(3,4-Dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds containing oxadiazole moieties, similar to the one mentioned, have been explored for their utility in organic light-emitting diodes (OLEDs). For instance, Wang et al. (2001) synthesized a bis(1,3,4-oxadiazole) system and demonstrated its application as an efficient hole-blocking material in OLEDs. The study focused on the synthesis, crystal structure, and device performance, showing how such materials can enhance the efficiency of light emission in OLED applications (Wang et al., 2001).
Anticancer Activity
Lee et al. (2010) investigated 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4 for their biological activities, including anticancer properties. This study exemplifies how structural analogs of the given compound could potentially exhibit antiproliferative activities against multiple cancer cell lines by disrupting microtubule dynamics. Such findings underscore the relevance of oxadiazole derivatives in medicinal chemistry, particularly in the design of anticancer agents (Lee et al., 2010).
Electrochromic Materials
Research into derivatives of pyrrolidin-2-one and oxadiazoles extends into the development of electrochromic materials. Zhao et al. (2014) synthesized pyrazolo-pyridine derivatives, evaluated as corrosion inhibitors for mild steel, showcasing the potential of such compounds in industrial applications, including the pickling process. This highlights the versatility of oxadiazole derivatives in applications beyond OLEDs and anticancer research, extending to materials science and corrosion inhibition (Zhao et al., 2014).
Apoptosis Inducers and Anticancer Agents
Zhang et al. (2005) identified oxadiazole derivatives as novel apoptosis inducers, indicating their potential as anticancer agents. By inducing apoptosis in cancer cells, these compounds represent promising leads for the development of new cancer therapies. The study showcases the therapeutic potential of oxadiazole derivatives in targeting specific pathways for cancer treatment (Zhang et al., 2005).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-16-7-4-13(5-8-16)20-22-21(29-23-20)14-10-19(25)24(12-14)15-6-9-17(27-2)18(11-15)28-3/h4-9,11,14H,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPTDATHXNKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2709313.png)
![4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2709314.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![Dilithium;3-amino-9-[2-carboxy-4-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B2709320.png)
![N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2709321.png)
![1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2709324.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2709325.png)
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2709327.png)



